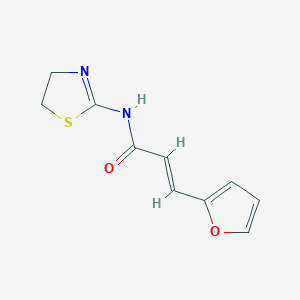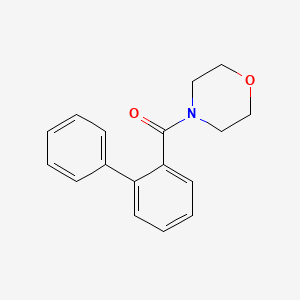![molecular formula C11H12Cl2N2O2 B5877949 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has gained significant attention in the field of scientific research. DCMP is a heterocyclic compound that consists of a pyridine ring and a morpholine ring, with a carbonyl group attached to the pyridine ring. The compound is synthesized using a specific method, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
作用機序
The mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and has a high yield. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one limitation is that the mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound, in order to better understand its biochemical and physiological effects. Another direction is to explore the potential applications of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine in the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing new derivatives of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine that have improved efficacy and lower toxicity.
合成法
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is synthesized using a specific method that involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the yield of the product is high.
科学的研究の応用
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as herpes simplex virus.
特性
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNAMBIDYDXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-methylpyridin-3-yl)(morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)



![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)